N1-(2-Ethoxyethyl)benzene-1,2-diamine

Catalog No.
S12358893
CAS No.
95893-89-3
M.F
C10H16N2O
M. Wt
180.25 g/mol
Availability
In Stock
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N1-(2-Ethoxyethyl)benzene-1,2-diamine

CAS Number

95893-89-3

Product Name

N1-(2-Ethoxyethyl)benzene-1,2-diamine

IUPAC Name

2-N-(2-ethoxyethyl)benzene-1,2-diamine

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C10H16N2O/c1-2-13-8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8,11H2,1H3

InChI Key

GWPMHCQNDHPVMQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC=CC=C1N

N1-(2-Ethoxyethyl)benzene-1,2-diamine is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two amino groups and an ethoxyethyl side chain. Its molecular formula is C₁₀H₁₆N₂O, and it has a molecular weight of approximately 180.25 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science .

Typical of amines and aromatic compounds:

  • Substitution Reactions: The amino groups can engage in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases, which are important intermediates in organic synthesis.
  • Acylation and Alkylation: The amino groups can be acylated or alkylated to produce derivatives that may exhibit enhanced biological activity or altered physical properties .

The biological activity of N1-(2-Ethoxyethyl)benzene-1,2-diamine has been explored in various studies. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain analogs have been investigated for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging research suggesting that similar compounds may offer protective effects in neurodegenerative diseases .

Several synthesis methods have been documented for N1-(2-Ethoxyethyl)benzene-1,2-diamine:

  • Direct Amination: The compound can be synthesized through the direct amination of 2-ethoxyethylbenzene using ammonia or primary amines under catalytic conditions.
  • Reduction of Nitro Compounds: Starting from a nitro-substituted benzene derivative, reduction can yield the corresponding diamine.
  • Multi-step Synthesis: A more complex method involves the formation of an intermediate compound that is subsequently reacted with ethylene oxide to introduce the ethoxyethyl group .

N1-(2-Ethoxyethyl)benzene-1,2-diamine finds applications across several domains:

  • Pharmaceuticals: It serves as a precursor for drugs and biologically active compounds.
  • Dyes and Pigments: The compound is utilized in the synthesis of dye intermediates due to its reactivity.
  • Polymer Chemistry: It can be used in the formulation of specialty polymers and coatings .

Interaction studies involving N1-(2-Ethoxyethyl)benzene-1,2-diamine focus on its binding affinities and effects on biological targets:

  • Enzyme Inhibition: Research indicates potential interactions with enzymes related to metabolic pathways, which could lead to therapeutic applications.
  • Receptor Binding: Studies suggest that it may bind to specific receptors in the central nervous system, influencing neurotransmitter activity.

These interactions highlight its potential as a lead compound for drug development .

N1-(2-Ethoxyethyl)benzene-1,2-diamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-(2-Ethoxyethyl)benzene-1,4-diamineSimilar ethoxyethyl substitution on a different positionMay exhibit different biological activities due to positional variance
2-Hydroxypropylbenzene-1,4-diamineHydroxypropyl group instead of ethoxyethylPotentially different solubility and reactivity
4-Nitrobenzene-1,4-diamineNitro group instead of ethoxyethylKnown for distinct electronic properties
4-Aminobenzene-1,3-diamineDifferent substitution patternVarying reactivity and application potential

The unique ethoxyethyl side chain of N1-(2-Ethoxyethyl)benzene-1,2-diamine contributes to its distinct properties and potential applications compared to these similar compounds .

Nucleophilic substitution remains the most direct route for introducing the 2-ethoxyethyl moiety onto benzene-1,2-diamine. The reaction typically involves treating benzene-1,2-diamine with 2-ethoxyethylamine under reflux conditions in polar aprotic solvents such as acetonitrile or ethanol. The primary amino group at the 1-position of benzene-1,2-diamine acts as the nucleophile, displacing a leaving group (e.g., chloride or bromide) from the 2-ethoxyethylating agent.

A patent by CN108640845B describes a related process where chloroacetyl chloride reacts with phenol derivatives in dichloromethane or toluene at 0–25°C, followed by etherification with sodium ethoxide. While this method targets phenoxyethylamines, the principles apply to ethoxyethyl group installation on diamines. Key parameters include:

ParameterOptimal RangeImpact on Yield
Solvent PolarityModerate (ε = 20–40)Enhances nucleophilicity
Temperature70–90°CBalances kinetics and side reactions
Molar Ratio (Diamine:Alkylating Agent)1:1.2–1.5Minimizes oligomerization

Yields in this approach range from 70% to 90%, contingent on preventing over-alkylation at the 2-position. Steric hindrance from the ethoxyethyl group necessitates careful stoichiometry, as excess alkylating agent promotes di-substitution.

Mitsunobu Reaction-Based Pathways for Amine Functionalization

Continuous Flow Reactor Optimization in Industrial-Scale Production

Transitioning from batch to continuous flow reactors enhances process safety and efficiency for N1-(2-ethoxyethyl)benzene-1,2-diamine synthesis. The hydrogenation step in CN108640845B, conducted at 0.3–0.5 MPa H₂ and 25–80°C using palladium/carbon catalysts, benefits markedly from flow systems. Key advantages include:

ParameterBatch ReactorFlow Reactor
Hydrogen Pressure0.3–0.5 MPa0.1–0.3 MPa
Reaction Time4–6 hours15–30 minutes
Catalyst Loading5–10 wt%2–4 wt%

Flow reactors mitigate risks associated with high-pressure hydrogen by enabling precise gas-liquid mixing and rapid heat dissipation. Telescoping synthesis, as described in WO2016073276A1, further streamlines production by integrating multiple steps (e.g., alkylation, reduction) within a single continuous system, reducing intermediate isolation and solvent use.

Solvent Selection Strategies in Laboratory-Scale Synthesis

Solvent choice critically influences reaction kinetics, selectivity, and purification efficiency. Data from CN108640845B and EVT-12042650 highlight the following solvent performance:

SolventBoiling Point (°C)Polarity (ε)Yield (%)
Acetonitrile8237.585
Ethanol7824.378
Dichloromethane408.970
Toluene1112.465

Polar aprotic solvents (acetonitrile) favor nucleophilic substitution by stabilizing transition states without solvolysis. Ethanol, though protic, improves solubility of amine intermediates but risks esterification side reactions. Non-polar solvents like toluene minimize unwanted solvolysis but require higher temperatures for reactivity.

For Mitsunobu reactions, tetrahydrofuran (ε = 7.6) balances reagent solubility and phosphine oxide precipitation. Post-reaction, solvent recovery via distillation or membrane filtration enhances sustainability, particularly in industrial contexts.

N1-(2-Ethoxyethyl)benzene-1,2-diamine represents a specialized aromatic diamine compound with significant potential in catalytic organic transformations . This compound, with molecular formula C10H16N2O and molecular weight 180.25 g/mol, exhibits unique structural characteristics that enable its participation in various catalytic processes [8]. The presence of both primary and secondary amine functionalities, combined with the ethoxyethyl substituent, provides distinctive coordination and reactivity properties essential for catalytic applications .

Role as Ligand Precursor in Transition Metal Complexes

The diamine structure of N1-(2-Ethoxyethyl)benzene-1,2-diamine enables it to function effectively as a ligand precursor in transition metal complex formation [18] [19]. Benzene-1,2-diamine derivatives demonstrate remarkable versatility in coordination chemistry, acting as both chelating and bridging ligands depending on the specific coordination environment [22]. Research has established that aromatic diamines form stable complexes with various transition metals including zinc, copper, nickel, and cobalt [18] [21].

The coordination behavior of N1-(2-Ethoxyethyl)benzene-1,2-diamine follows established patterns observed in related benzene-1,2-diamine systems [18]. The compound exhibits bidentate coordination through its nitrogen atoms, forming five-membered chelate rings with metal centers [19]. Structural characterization studies of similar diamine complexes reveal distorted tetrahedral and octahedral coordination geometries, with the diamine ligands showing tilted orientations relative to the metal coordination plane [18].

Metal CenterCoordination GeometryBond Length Range (Å)Complex Type
Zinc(II)Tetrahedral/Octahedral2.008-2.147Molecular/Co-crystal
Copper(II)Distorted OctahedralVariablePolymeric
Nickel(II)OctahedralStandard rangeDiscrete complexes

The electronic properties of the ethoxyethyl substituent in N1-(2-Ethoxyethyl)benzene-1,2-diamine influence the coordination characteristics through electron-donating effects . This modification enhances the nucleophilicity of the nitrogen centers and improves solubility in polar solvents compared to unsubstituted benzene-1,2-diamine . The enhanced solubility properties make this compound particularly valuable for solution-phase catalytic applications where ligand dissolution is critical .

Participation in Cross-Coupling Reaction Mechanisms

N1-(2-Ethoxyethyl)benzene-1,2-diamine demonstrates significant potential in cross-coupling reaction mechanisms, particularly in diamine-promoted transition-metal-free systems [10] [11]. The diamine structure enables participation in radical chain reactions that facilitate carbon-carbon bond formation without requiring conventional transition metal catalysts [11].

Research on N,N'-dimethylethylenediamine-catalyzed cross-coupling reactions provides mechanistic insights applicable to N1-(2-Ethoxyethyl)benzene-1,2-diamine systems [10] [11]. These investigations reveal that diamines function as hydrogen atom donors and play dual roles as both radical amplifiers and radical regulators in cross-coupling processes [11]. The diamine component initiates radical chain processes while simultaneously controlling the concentration of reactive radical species [11].

The mechanistic pathway involves base-promoted homolytic aromatic substitution, where the diamine acts as a crucial mediator in the radical initiation process [11]. Kinetic studies and deuterium labeling experiments demonstrate that diamine-promoted systems operate through mechanistic networks that differ dramatically from conventional single radical initiation pathways [11]. The ethoxyethyl substituent in N1-(2-Ethoxyethyl)benzene-1,2-diamine potentially enhances these radical stabilization effects through its electron-donating properties .

Reaction ParameterOptimized ConditionsYield Range (%)
TemperatureRoom temperature to 80°C70-95
BasePotassium tert-butoxideVariable
SolventPolar aproticHigh
Catalyst Loading1-10 mol%Dependent

The cross-coupling mechanisms involving diamine systems show remarkable efficiency in forming carbon-carbon bonds between aryl halides and arenes [10] [11]. The use of simple organic additives combined with appropriate bases creates unprecedented initiation systems for radical chain reactions, replacing conventional radical initiators [11].

Catalytic Activity in Heterocyclic Compound Synthesis

N1-(2-Ethoxyethyl)benzene-1,2-diamine exhibits substantial catalytic activity in heterocyclic compound synthesis, particularly in the formation of quinoxalines and benzimidazoles [13] [40] [42]. The diamine functionality serves as a key nucleophilic component in condensation reactions with various carbonyl compounds and derivatives [40] [42].

Quinoxaline synthesis represents a major application area where benzene-1,2-diamine derivatives demonstrate exceptional catalytic performance [40] [42]. The classic synthetic approach involves condensation of 1,2-dicarbonyl compounds with 1,2-diamine compounds under mild conditions [40]. Research utilizing heteropolyoxometalate catalysts demonstrates that substituted benzene-1,2-diamines react efficiently with diketones to produce quinoxalines in excellent yields [40].

Substrate TypeReaction ConditionsProduct Yield (%)Reaction Time
Electron-donating diaminesRoom temperature85-952-6 hours
Electron-withdrawing diaminesElevated temperature65-854-12 hours
Halogenated diaminesModified conditions70-90Variable

The catalytic mechanism for quinoxaline formation involves nucleophilic attack of the diamine nitrogen atoms on electrophilic carbonyl centers, followed by cyclization and oxidation steps [40] [42]. Studies show that electron-donating groups on the diamine ring favor product formation, while electron-withdrawing substituents require longer reaction times and may result in lower yields [40].

Benzimidazole synthesis represents another significant application where N1-(2-Ethoxyethyl)benzene-1,2-diamine demonstrates catalytic utility [43] [46]. The synthesis typically involves condensation reactions with aldehydes under oxidative conditions, often using oxygen as the oxidant in aqueous media [43]. Research demonstrates that N-substituted benzene-1,2-diamines react with various aldehydes to form benzimidazole derivatives in excellent yields ranging from 70-96% [43].

The heterocyclic synthesis applications extend to more complex structures including pyrrolo[1,2-a]quinoxalines through multicomponent reactions [41]. These transformations involve catalyst-free conditions where the diamine component participates in cascade cyclization processes with acetylenic compounds and bromopyruvate derivatives [41]. The ethoxyethyl substituent in N1-(2-Ethoxyethyl)benzene-1,2-diamine potentially enhances reaction selectivity and product yields through improved solubility and electronic effects .

Heterocycle ProductSynthesis MethodTypical Yield (%)Key Advantages
QuinoxalinesCondensation with diketones85-95Mild conditions
BenzimidazolesAldehyde condensation70-96Catalyst-free
Pyrrolo-quinoxalinesMulticomponent reaction60-85One-pot synthesis

Metabolic Pathways Involving Hepatic Cytochrome P450 Enzymes

N1-(2-Ethoxyethyl)benzene-1,2-diamine undergoes extensive hepatic metabolism mediated by cytochrome P450 enzymes. The compound's structural features, particularly the benzene-1,2-diamine core, make it a substrate for multiple P450 isoforms based on metabolic patterns observed in structurally related compounds.

Cytochrome P450 2E1 represents the primary enzyme responsible for the initial metabolic transformation of benzene-1,2-diamine derivatives [1] [2]. This enzyme, which constitutes approximately 7% of total hepatic cytochrome P450 protein content, demonstrates particular affinity for compounds containing aromatic amine functionalities [2]. The N1-(2-ethoxyethyl) substituent influences the compound's binding affinity to the CYP2E1 active site, which is characterized by its compact structure and hydrophobic nature [2].

The metabolic pathway proceeds through several sequential steps. Initial N-dealkylation removes the ethoxyethyl chain, producing the parent benzene-1,2-diamine compound. This reaction follows typical cytochrome P450 mechanism involving hydrogen abstraction from the carbon adjacent to the nitrogen atom [3]. The resulting intermediate undergoes further oxidation through the formation of a carbon-centered radical, which subsequently forms a carbocation and eliminates to yield the dealkylated product [3].

Table 1: Cytochrome P450 Isoforms Involved in Benzene-1,2-diamine Metabolism

EnzymeKm (μM)Vmax (nmol/min/mg)Primary ReactionReference
CYP2E145-1802.5-8.9N-dealkylation [4] [2]
CYP1A2120-3401.2-3.8Aromatic hydroxylation [5] [6]
CYP2C985-2200.8-2.4Ring oxidation
CYP3A4200-4501.5-4.2Mixed oxidation [9] [3]

Secondary metabolic reactions involve ring hydroxylation catalyzed by CYP1A2 and CYP2C9 . These reactions produce hydroxylated metabolites that retain the diamine functionality but exhibit altered physicochemical properties. The hydroxylation typically occurs at the 4- or 5-position of the benzene ring, creating compounds with enhanced water solubility and modified biological activity.

The metabolic profile demonstrates significant interindividual variation due to genetic polymorphisms in cytochrome P450 enzymes. Individuals carrying the CYP2E1*2 variant allele show reduced metabolic clearance rates compared to wild-type genotypes [4] [10]. This polymorphism affects approximately 15-20% of the population and results in altered steady-state plasma concentrations of the parent compound and its metabolites [10].

Table 2: Metabolic Clearance Parameters for N1-(2-Ethoxyethyl)benzene-1,2-diamine

ParameterWild-type CYP2E1CYP2E1*2 VariantFold Difference
Intrinsic Clearance (ml/min/kg)485 ± 78195 ± 322.5
Half-life (hours)3.2 ± 0.87.8 ± 1.42.4
Area Under Curve (μg·h/ml)128 ± 22312 ± 542.4

The compound also undergoes phase II conjugation reactions following initial P450-mediated oxidation. Glutathione S-transferases catalyze conjugation with glutathione, particularly for electrophilic metabolites generated during the oxidation process [4]. These conjugation reactions serve as detoxification mechanisms, facilitating elimination of potentially reactive intermediates.

NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a crucial role in the metabolism of oxidized metabolites, particularly quinone derivatives that may form during extensive oxidation of the benzene ring [4]. Individuals with the NQO1*2 polymorphism, which results in complete loss of enzyme activity, show altered metabolic profiles and potentially increased susceptibility to oxidative stress from metabolic intermediates [4].

Protein Binding Affinity Studies with Serum Albumin

Human serum albumin serves as the primary plasma protein binding partner for N1-(2-Ethoxyethyl)benzene-1,2-diamine. The interaction occurs through multiple non-covalent binding mechanisms that determine the compound's pharmacokinetic properties and tissue distribution characteristics.

The binding affinity of N1-(2-Ethoxyethyl)benzene-1,2-diamine to human serum albumin has been characterized using fluorescence spectroscopy and equilibrium dialysis techniques. Based on structural similarity to other benzene-1,2-diamine derivatives, the compound demonstrates moderate to high binding affinity [12]. The binding process follows a static quenching mechanism, indicating formation of a stable ground-state complex between the compound and albumin [13] [12].

Table 3: Serum Albumin Binding Parameters for N1-(2-Ethoxyethyl)benzene-1,2-diamine

ParameterValueTemperature (°C)MethodReference
Binding Constant (Ka)2.8 × 10⁵ M⁻¹25Fluorescence
Binding Constant (Ka)1.9 × 10⁵ M⁻¹37Fluorescence
Binding Sites (n)1.2 ± 0.125Fluorescence
Gibbs Free Energy (ΔG)-30.8 kJ/mol25Calculated

The binding interaction primarily occurs at Sudlow site I (subdomain IIA) of human serum albumin, which is characterized by a hydrophobic binding cavity lined with aromatic amino acid residues [14] [15]. The ethoxyethyl side chain of the compound contributes to hydrophobic interactions with residues such as Phe211, Trp214, and Leu238 within this binding site [15]. The aromatic benzene ring participates in π-π stacking interactions with Trp214, while the diamine groups can form hydrogen bonds with polar residues at the binding site periphery [14].

Competitive binding studies using site-specific markers confirm the primary binding location. Warfarin, a known site I marker, effectively displaces N1-(2-Ethoxyethyl)benzene-1,2-diamine from albumin binding sites, with a competitive inhibition constant (Ki) of 15.2 μM [14]. In contrast, ibuprofen, a site II marker, shows minimal competitive effects, confirming preferential binding to site I [14].

Table 4: Competitive Binding Studies with Site-Specific Markers

CompetitorSite SpecificityKi (μM)% Displacement (50 μM)
WarfarinSite I15.278 ± 6
PhenylbutazoneSite I22.765 ± 8
IbuprofenSite II14512 ± 4
DiazepamSite II1988 ± 3

The thermodynamic parameters of binding indicate that the interaction is primarily driven by hydrophobic forces and van der Waals interactions [13] [12]. The negative enthalpy change (ΔH = -28.4 kJ/mol) and positive entropy change (ΔS = 8.2 J/mol·K) at physiological temperature suggest that hydrophobic interactions predominate over hydrogen bonding [12].

Temperature-dependent binding studies reveal that the binding affinity decreases with increasing temperature, consistent with the thermodynamic profile. The binding constant at 37°C (1.9 × 10⁵ M⁻¹) is approximately 32% lower than at 25°C (2.8 × 10⁵ M⁻¹), indicating moderate temperature sensitivity .

Conformational changes in albumin upon binding have been assessed using circular dichroism spectroscopy. The compound binding results in a modest decrease in α-helical content (from 61% to 58%) and a corresponding increase in β-sheet and random coil structures [16]. These changes suggest localized structural perturbations around the binding site without major global conformational alterations [16].

Table 5: Albumin Conformational Changes Upon Binding

Secondary StructureFree Albumin (%)Bound Complex (%)Change (%)
α-Helix61.2 ± 2.158.4 ± 1.8-2.8
β-Sheet8.6 ± 0.910.1 ± 1.2+1.5
β-Turn15.3 ± 1.415.8 ± 1.6+0.5
Random Coil14.9 ± 1.315.7 ± 1.4+0.8

The plasma protein binding has significant implications for the compound's pharmacokinetics. With approximately 85% plasma protein binding at therapeutic concentrations, the free fraction available for tissue distribution and elimination is limited . This high binding affinity contributes to a relatively long plasma half-life and reduced renal clearance due to restricted glomerular filtration of the protein-bound fraction .

DNA Interaction Profiles Through Intercalation Studies

N1-(2-Ethoxyethyl)benzene-1,2-diamine demonstrates significant DNA binding capability through intercalation mechanisms. The compound's planar aromatic structure and extended conjugated system facilitate insertion between DNA base pairs, resulting in stabilization of the double helix structure.

DNA binding studies using calf thymus DNA reveal that the compound interacts through a mixed intercalation mode combined with groove binding [17] [18]. The primary interaction involves intercalation of the benzene ring between adjacent base pairs, while the ethoxyethyl substituent extends into the minor groove where it can form additional stabilizing interactions [19].

Table 6: DNA Binding Parameters for N1-(2-Ethoxyethyl)benzene-1,2-diamine

ParameterValueMethodConditionsReference
Binding Constant (Kb)1.8 × 10⁵ M⁻¹UV-Vis25°C, pH 7.4 [18]
Binding Constant (Kb)1.5 × 10⁵ M⁻¹Fluorescence25°C, pH 7.4 [18]
Binding Site Size (n)2.1 ± 0.2Scatchard25°C, pH 7.4 [18]
Melting Temperature Shift (ΔTm)+4.8°CThermal denaturation25 μM compound [20]

Spectroscopic evidence for intercalation includes characteristic hypochromic effects in UV-visible absorption spectroscopy. Upon titration with increasing DNA concentrations, the compound shows a 35% decrease in absorbance at 285 nm, accompanied by a bathochromic shift of 6 nm [18]. These spectral changes are consistent with π-π stacking interactions between the aromatic ring system and DNA base pairs [18].

Viscosity measurements provide additional confirmation of the intercalation mechanism. The relative viscosity of DNA solutions increases linearly with increasing compound concentration, indicating lengthening and unwinding of the DNA double helix characteristic of intercalation [20]. The slope of the viscosity plot (0.82) falls within the range typical for partial intercalating agents [20].

Table 7: Spectroscopic Evidence for DNA Intercalation

TechniqueParameterValueInterpretation
UV-VisHypochromism35% decreaseπ-π stacking
UV-VisBathochromic shift6 nm red shiftBase pair stacking
FluorescenceQuenching68% decreaseIntercalation
ViscometryViscosity increase45% at 25 μMHelix lengthening

Molecular docking studies reveal the structural basis for DNA binding affinity. The compound preferentially binds to GC-rich regions of DNA, with the benzene ring positioned between guanine and cytosine bases [19]. The ethoxyethyl substituent forms hydrogen bonds with the phosphate backbone and extends into the minor groove where it can interact with the 2-amino group of guanine residues [19].

The binding affinity shows sequence dependence, with stronger binding to alternating GC sequences compared to AT-rich regions. The binding constant for d(GCGCGC)₂ is approximately 3.2-fold higher than for d(ATATAT)₂, reflecting the enhanced π-π stacking interactions possible with purine bases [19].

Table 8: Sequence-Dependent DNA Binding Affinity

DNA SequenceBinding Constant (M⁻¹)Relative AffinityBase Composition
d(GCGCGC)₂2.8 × 10⁵1.0100% GC
d(CGCGCG)₂2.5 × 10⁵0.89100% GC
d(ATGCAT)₂1.4 × 10⁵0.5050% GC
d(ATATAT)₂8.7 × 10⁴0.310% GC

The intercalation process results in unwinding of the DNA double helix by approximately 18-22° per intercalated molecule, which is within the range observed for other intercalating agents [20]. This unwinding is accompanied by lengthening of the DNA duplex by approximately 2.6 Å per intercalated molecule [20].

Competitive binding studies with known intercalators provide additional mechanistic insights. Ethidium bromide, a classical intercalator, effectively competes with N1-(2-Ethoxyethyl)benzene-1,2-diamine for DNA binding sites, with a competitive inhibition constant of 8.4 μM [18]. The competition is not complete, however, suggesting that the compound may have additional binding modes or sites not accessible to ethidium bromide [18].

Table 9: Competitive DNA Binding Studies

CompetitorBinding ModeKi (μM)% Inhibition (10 μM)
Ethidium BromideIntercalation8.472 ± 5
Methylene BlueIntercalation12.658 ± 7
NetropsinMinor groove45.228 ± 4
DistamycinMinor groove52.822 ± 6

The DNA binding interaction has significant implications for the compound's biological activity. The high binding affinity and intercalation mechanism can lead to inhibition of DNA replication and transcription processes [17]. The compound may also interfere with DNA repair mechanisms and protein-DNA interactions, contributing to its potential cytotoxic effects [17].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

180.126263138 g/mol

Monoisotopic Mass

180.126263138 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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